molecular formula C21H23N5O4 B2401859 3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 958560-72-0

3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2401859
CAS No.: 958560-72-0
M. Wt: 409.446
InChI Key: WAGJIZHBHHKICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with a piperazine derivative, often under reflux conditions.

    Attachment of the pyridine group: This can be done via nucleophilic substitution or coupling reactions.

    Methoxyethyl group addition: This step might involve alkylation reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The piperazine and pyridine groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, and other leaving groups under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with quinazoline cores are often studied for their potential as enzyme inhibitors, particularly in cancer research. This compound might exhibit similar properties and could be investigated for its effects on various biological pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Quinazoline derivatives have been studied for their anticancer, antiviral, and anti-inflammatory properties.

Industry

Industrially, the compound might find use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazolines: Known for their kinase inhibitory activity.

    Pyridylpiperazine derivatives: Studied for their potential as central nervous system agents.

    Methoxyethyl derivatives: Often explored for their solubility and bioavailability properties.

Uniqueness

What sets “3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” apart is its combination of functional groups, which might confer unique chemical reactivity and biological activity. Its specific structure could make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-30-13-12-26-20(28)16-6-5-15(14-17(16)23-21(26)29)19(27)25-10-8-24(9-11-25)18-4-2-3-7-22-18/h2-7,14H,8-13H2,1H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGJIZHBHHKICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.